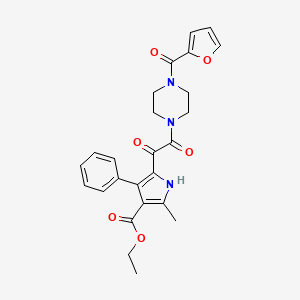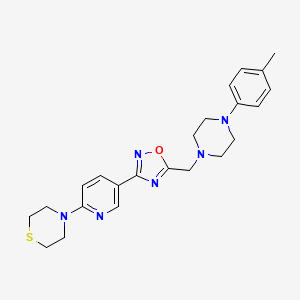![molecular formula C18H19N5O2 B2744455 (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210475-42-5](/img/structure/B2744455.png)
(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, an oxadiazole ring, and a piperidine ring . Benzimidazole is a heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, such as the compound , have been reported to exhibit a broad range of biological activities, including antimicrobial properties . These compounds can be synthesized and tested against various bacterial and fungal strains to determine their efficacy in inhibiting microbial growth.
Antitumor Potential
The structural motif of imidazole is known to possess antitumor activity . Research can be directed towards evaluating the compound’s effectiveness against different cancer cell lines, such as breast (MCF-7) and cervical (HeLa) cancer cells, to explore its potential as a cancer therapeutic agent.
Metal-Organic Frameworks (MOFs)
Imidazole-containing compounds can be utilized in the synthesis of MOFs . These frameworks have applications in gas storage, separation, and catalysis due to their high porosity and surface area. The compound could be investigated for its ability to form novel MOFs with unique properties.
CO2 Capture and Separation
The compound’s potential for CO2 capture can be explored, particularly in the context of environmental applications . Its incorporation into MOFs or other porous materials could lead to efficient CO2/N2 selectivity, which is crucial for post-combustion CO2 capture technologies.
Antiproliferative Activity
Research into the antiproliferative effects of the compound on human cancer cell lines can provide insights into its therapeutic potential . Synthesizing derivatives and evaluating their activity can help in the development of new anticancer drugs.
Drug Development
The imidazole core is a common feature in many pharmaceuticals . Investigating the compound’s pharmacokinetics, safety profile, and therapeutic index could contribute to the development of new drugs with improved efficacy and reduced side effects.
Chemical Synthesis
The compound can serve as a synthon in chemical synthesis . Its reactivity and interaction with other chemical entities can be studied to develop new synthetic routes for complex molecules.
Pharmacological Evaluation
Further pharmacological evaluation of the compound’s derivatives could reveal additional therapeutic uses . Studies on its anti-inflammatory, antidiabetic, and anti-allergic properties can expand its application in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is known to be a core structure in many bioactive compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(13-3-4-14-15(9-13)20-10-19-14)23-7-5-12(6-8-23)17-22-21-16(25-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACKDNAUGGHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B2744372.png)


![[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2744377.png)
![2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide](/img/structure/B2744378.png)



![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2744387.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2744392.png)
